Aureobasidin E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

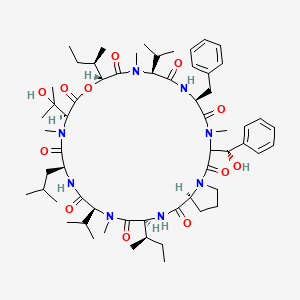

Aureobasidin E is a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans. It is known for its potent antifungal properties, particularly against yeast and other fungi. The compound has a complex structure, which includes multiple amino acid residues and a unique cyclic configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aureobasidin E involves multiple steps, including the formation of peptide bonds and the cyclization of the linear peptide. The process typically starts with the protection of amino acid residues, followed by their sequential coupling using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final cyclization step is often achieved using high-dilution conditions to favor intramolecular reactions over intermolecular ones.

Industrial Production Methods

Industrial production of this compound is usually carried out through fermentation processes using the Aureobasidium pullulans strain. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization.

Chemical Reactions Analysis

Types of Reactions

Aureobasidin E undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Aureobasidins are a class of cyclic depsipeptides exhibiting antifungal properties, produced by Aureobasidium pullulans . These compounds consist of eight amino acids and a hydroxy acid, such as 2-hydroxy-3-methylpentanoic acid (Hmp), and are highly lipophilic . This document aims to provide a detailed overview of the applications of Aureobasidins, drawing from various research findings. Note that while the query specifically requests information on "Aureobasidin E", the search results provide information on Aureobasidins in general, including Aureobasidin A, and related compounds with antifungal properties, which will be the focus of this response.

Aureobasidins as Antifungal Agents

Aureobasidins, including aureobasidin A, exhibit significant antifungal activity against Candida species, including fluconazole-resistant strains .

Activity against Candida: Aureobasidin A has demonstrated activity against Candida planktonic cells, including clinical isolates . It affects fungal cells by increasing oxidative stress, reducing mitochondrial membrane potential and chitin content, altering morphology, enhancing DNA leakage, and increasing susceptibility to sodium dodecyl sulfate (SDS) . Additionally, it inhibits the efflux pump CaCdr2p .

Synergistic Effects: Aureobasidin A shows synergistic effects when combined with fluconazole against Candida biofilms . Studies indicate that the combination of aureobasidin A and fluconazole is effective against Candida biofilms and protects the host in in vivo infection models .

Mechanism of Action: Aureobasidin A targets sphingolipids, which are crucial for fungal growth and virulence . It inhibits the sphingolipid biosynthetic pathway, contributing to its antifungal properties .

Biotechnological Applications of Aureobasidium

The fungal genus Aureobasidium shows promise as a microbial chassis for industrial biotechnology due to its physiological advantages, including polyextremotolerance, broad substrate spectrum, and diverse product range .

Extremotolerance: Aureobasidium tolerates extreme temperatures and pH levels, as well as high salt and sugar concentrations . Some strains can tolerate up to 17% salt concentration, which can be beneficial for reducing water consumption in industrial bioprocesses by using seawater .

Substrate Spectrum: Aureobasidium can metabolize a wide range of substrates, including agricultural side streams like sugar beet/soy molasses, sweet whey, and oat hulls, as well as by-products from the agricultural and food industry such as corn steep liquor, olive oil mill wastewater, and whey protein .

Product Range: Aureobasidium produces various valuable products, including pullulan, polyol lipids, polymalate, melanin, enzymes, and biosurfactants . It has also been proposed for use as an active component in biocontrol agents and protective coatings in the construction industry .

Aureobasidins in Drug Resistance

Aureobasidin A can be used as a selectable marker for drug resistance in yeast . It effectively reduces background in Matchmaker Gold yeast two-hybrid screens . In addition, aureobasidin A has the ability to inhibit efflux pumps .

Antimicrobial Activity

Aureobasidium pullulans PA-2 produces antimicrobial lipopeptides with activity against Escherichia coli and Staphylococcus aureus .

Novel Aureobasidins

Research has led to the discovery of new aureobasidins (S1, S2a, S2b, S3, and S4) with higher hydrophilicity compared to known aureobasidins A-R . Some of these new aureobasidins, such as S2b, S3, and S4, exhibit high activity against Candida spp. and Cryptococcus neoformans .

Aureobasidins as Antifouling Agents

Mechanism of Action

Aureobasidin E exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of complex sphingolipids in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound specifically targets the fungal enzyme, making it highly selective and effective against fungal pathogens.

Comparison with Similar Compounds

Similar Compounds

Aureobasidin A: Another cyclic depsipeptide with similar antifungal properties.

Myriocin: An inhibitor of sphingolipid biosynthesis with a different mechanism of action.

Fumonisin B1: A mycotoxin that also targets sphingolipid metabolism but has a broader spectrum of activity.

Uniqueness

Aureobasidin E is unique due to its specific inhibition of inositol phosphorylceramide synthase and its potent antifungal activity. Unlike other similar compounds, it has a highly selective mechanism of action, making it an attractive candidate for antifungal therapy.

Properties

CAS No. |

127785-66-4 |

|---|---|

Molecular Formula |

C60H92N8O12 |

Molecular Weight |

1117.4 g/mol |

IUPAC Name |

(6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |

InChI |

InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1 |

InChI Key |

CCOLHNQBJDUNIC-IJYBSRRDSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.